molecular formula C27H18Cl4N2 B14800008 4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}

4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}

Cat. No.: B14800008
M. Wt: 512.2 g/mol
InChI Key: NSPQHHCUPCDKEW-UHFFFAOYSA-N
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Description

(2,3-dichlorobenzylidene)(4-{4-[(2,3-dichlorobenzylidene)amino]benzyl}phenyl)amine is a synthetic organic compound characterized by the presence of dichlorobenzylidene and benzylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dichlorobenzylidene)(4-{4-[(2,3-dichlorobenzylidene)amino]benzyl}phenyl)amine typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-{4-[(2,3-dichlorobenzylidene)amino]benzyl}aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,3-dichlorobenzylidene)(4-{4-[(2,3-dichlorobenzylidene)amino]benzyl}phenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,3-dichlorobenzylidene)(4-{4-[(2,3-dichlorobenzylidene)amino]benzyl}phenyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In the field of medicine, (2,3-dichlorobenzylidene)(4-{4-[(2,3-dichlorobenzylidene)amino]benzyl}phenyl)amine may be explored for its potential therapeutic applications. Research may involve evaluating its efficacy and safety as a drug candidate for treating various diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2,3-dichlorobenzylidene)(4-{4-[(2,3-dichlorobenzylidene)amino]benzyl}phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-dichlorobenzylidene)amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
  • (3,4-dichlorobenzylidene)amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, (2,3-dichlorobenzylidene)(4-{4-[(2,3-dichlorobenzylidene)amino]benzyl}phenyl)amine is unique due to its specific substitution pattern and the presence of both dichlorobenzylidene and benzylamine groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H18Cl4N2

Molecular Weight

512.2 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-N-[4-[[4-[(2,3-dichlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine

InChI

InChI=1S/C27H18Cl4N2/c28-24-5-1-3-20(26(24)30)16-32-22-11-7-18(8-12-22)15-19-9-13-23(14-10-19)33-17-21-4-2-6-25(29)27(21)31/h1-14,16-17H,15H2

InChI Key

NSPQHHCUPCDKEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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